molecular formula C21H27NO B5494987 (4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

(4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

Cat. No.: B5494987
M. Wt: 309.4 g/mol
InChI Key: PFQCFTZKGNRILD-XGXWUAJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z,8E)-N-(4-methylphenyl)bicyclo[1010]trideca-4,8-diene-13-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.

    Introduction of the carboxamide group: This step involves the reaction of the bicyclic intermediate with an amine, specifically 4-methylphenylamine, under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

    Isomerization: The final step involves the selective isomerization to achieve the (4Z,8E) configuration, which can be facilitated by specific catalysts or reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the amide bond formation.

Chemical Reactions Analysis

Types of Reactions

(4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This involves the replacement of one functional group with another, which can be achieved using various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could result in alkanes or alcohols.

Scientific Research Applications

(4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is unique due to its bicyclic structure and specific isomeric configuration, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-16-12-14-17(15-13-16)22-21(23)20-18-10-8-6-4-2-3-5-7-9-11-19(18)20/h4-7,12-15,18-20H,2-3,8-11H2,1H3,(H,22,23)/b6-4-,7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQCFTZKGNRILD-XGXWUAJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2C3C2CCC=CCCC=CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C2C3C2CC/C=C\CC/C=C/CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.